molecular formula C15H8Cl2O2 B13681304 1H-Indene-1,3(2H)-dione, 2-(2,6-dichlorophenyl)- CAS No. 55994-28-0

1H-Indene-1,3(2H)-dione, 2-(2,6-dichlorophenyl)-

Cat. No.: B13681304
CAS No.: 55994-28-0
M. Wt: 291.1 g/mol
InChI Key: MOIHUCBXEPXBAI-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-1H-indene-1,3(2H)-dione is a chemical compound known for its significant role in various scientific and industrial applications. This compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to an indene-dione structure. The compound’s unique structure imparts specific chemical properties that make it valuable in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 2,6-dichlorobenzaldehyde with indan-1,3-dione under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 2-(2,6-Dichlorophenyl)-1H-indene-1,3(2H)-dione is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-1H-indene-1,3(2H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzymes such as cyclooxygenase, leading to reduced production of pro-inflammatory mediators like prostaglandins. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one: Shares a similar phenyl ring structure with chlorine substitutions but differs in the indene-dione moiety.

    2,6-Dichlorophenol: Contains the same dichlorophenyl group but lacks the indene-dione structure.

Uniqueness

2-(2,6-Dichlorophenyl)-1H-indene-1,3(2H)-dione is unique due to its specific combination of the dichlorophenyl group and the indene-dione moiety. This unique structure imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and potential biological activities that are not observed in similar compounds.

Properties

CAS No.

55994-28-0

Molecular Formula

C15H8Cl2O2

Molecular Weight

291.1 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)indene-1,3-dione

InChI

InChI=1S/C15H8Cl2O2/c16-10-6-3-7-11(17)12(10)13-14(18)8-4-1-2-5-9(8)15(13)19/h1-7,13H

InChI Key

MOIHUCBXEPXBAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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